Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate
Description
Molecular Architecture and Bonding Configurations
Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate exhibits a complex bicyclic aromatic structure characterized by the fusion of an imidazole ring with a pyridine ring system. The molecular formula C9H7ClN2O2 indicates a compact heterocyclic framework with a molecular weight of 210.62 grams per mole. The compound is identified by the Chemical Abstracts Service number 1168090-92-3 and the molecular descriptor file number MFCD23711382.
The core structural architecture consists of a fused bicyclic system where the imidazole ring shares two carbon atoms with the pyridine ring in a [1,5-a] fusion pattern. This fusion creates a rigid, planar aromatic system that contributes to the compound's stability and unique electronic properties. The chlorine atom positioned at the 5-carbon of the imidazole ring introduces significant electronic effects through its electron-withdrawing nature, while the methyl carboxylate substituent at the 6-position provides both steric and electronic influences on the overall molecular behavior.
The simplified molecular-input line-entry system representation reveals the connectivity pattern: O=C(C1=C(Cl)N2C(C=C1)=CN=C2)OC, illustrating the specific arrangement of atoms within the heterocyclic framework. This structural motif places the compound within the broader category of imidazo[1,5-a]pyridine derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry.
The bonding configuration demonstrates typical aromatic characteristics with delocalized π-electron systems across both ring structures. The nitrogen atoms in positions 1 and 8 of the fused system participate in the aromatic π-electron delocalization, contributing to the overall stability and electronic properties of the molecule. The chlorine substituent forms a polar covalent bond with the carbon atom, introducing asymmetric charge distribution that influences both physical properties and chemical reactivity patterns.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides crucial insights into its molecular structure and electronic environment. While comprehensive spectroscopic data for this specific compound is limited in the available literature, the general spectroscopic characteristics of imidazo[1,5-a]pyridine derivatives offer valuable reference points for understanding its behavior under various analytical conditions.
Nuclear magnetic resonance spectroscopy represents the primary tool for structural elucidation of this compound class. The aromatic proton signals typically appear in the characteristic downfield region between 6.5 and 8.5 parts per million, reflecting the deshielding effects of the aromatic π-electron system. The specific chemical shifts for this compound would be expected to show distinct patterns corresponding to the protons on the fused ring system, with the chlorine substituent and carboxylate group influencing the local magnetic environment.
The carbon-13 nuclear magnetic resonance spectrum would provide detailed information about the carbon framework, with aromatic carbons typically resonating between 100 and 160 parts per million. The carbonyl carbon of the ester functionality would appear characteristically downfield, around 160-170 parts per million, while the methyl carbon of the ester group would resonate in the aliphatic region around 50-60 parts per million.
Infrared spectroscopy analysis would reveal characteristic absorption bands corresponding to specific functional groups within the molecule. The carbonyl stretch of the ester group would appear prominently around 1700-1750 wavenumbers, while aromatic carbon-carbon stretching vibrations would manifest in the 1450-1600 wavenumber region. The presence of aromatic carbon-hydrogen stretching would be observed around 3000-3100 wavenumbers, and the chlorine-carbon bond would influence the fingerprint region below 1500 wavenumbers.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak would appear at mass-to-charge ratio 210, corresponding to the molecular weight of 210.62 daltons. Common fragmentation patterns for this compound class include loss of the methyl group (loss of 15 mass units) and loss of the methoxycarbonyl group (loss of 59 mass units), providing characteristic fragment ions that confirm structural assignments.
Table 1: Expected Spectroscopic Characteristics
| Technique | Parameter | Expected Range | Structural Assignment |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.5 ppm | Fused ring system |
| ¹H Nuclear Magnetic Resonance | Methyl ester | 3.8-4.0 ppm | OCH₃ group |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 160-170 ppm | C=O stretch |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 100-160 ppm | Ring carbons |
| Infrared | Carbonyl stretch | 1700-1750 cm⁻¹ | Ester C=O |
| Mass Spectrometry | Molecular ion | m/z 210 | [M]⁺ |
Crystallographic Analysis and X-ray Diffraction Studies
The planar nature of the fused bicyclic system is a consistent feature observed in X-ray crystal structures of imidazo[1,5-a]pyridine derivatives. The rigid aromatic framework typically exhibits minimal deviation from planarity, with dihedral angles between the imidazole and pyridine rings generally less than 5 degrees. This planarity facilitates π-π stacking interactions in the crystal lattice, contributing to the overall stability of the solid-state structure.
Intermolecular interactions play crucial roles in determining crystal packing arrangements. The presence of the chlorine atom introduces opportunities for halogen bonding interactions, where the chlorine atom can act as a halogen bond donor to electron-rich regions of neighboring molecules. These interactions, combined with conventional hydrogen bonding involving the ester carbonyl oxygen as an acceptor, create complex three-dimensional network structures within the crystal lattice.
The ester functionality provides multiple sites for intermolecular interactions, including the carbonyl oxygen as a hydrogen bond acceptor and potential weak hydrogen bonding involving the methyl group. These interactions influence both the molecular conformation and the overall crystal packing efficiency, affecting physical properties such as melting point, solubility, and stability.
Crystal structure determination would provide precise bond lengths and angles, revealing the extent of aromatic character within the fused ring system. Typical carbon-nitrogen bond lengths in imidazo[1,5-a]pyridine systems range from 1.32 to 1.40 angstroms, reflecting the delocalized nature of the π-electron system. The carbon-chlorine bond length would be expected around 1.74 angstroms, consistent with aromatic carbon-chlorine bonds in similar heterocyclic systems.
Table 2: Expected Crystallographic Parameters
| Parameter | Expected Value | Reference System |
|---|---|---|
| Space Group | Monoclinic P21/c | Related imidazo[1,5-a]pyridines |
| Ring Planarity | <5° deviation | Fused aromatic systems |
| C-N Bond Length | 1.32-1.40 Å | Aromatic heterocycles |
| C-Cl Bond Length | ~1.74 Å | Aromatic chlorides |
| C=O Bond Length | ~1.21 Å | Ester carbonyls |
| Crystal Density | 1.3-1.5 g/cm³ | Chlorinated aromatics |
The crystallographic analysis would also reveal the molecular dipole moment orientation and its influence on crystal packing. The electron-withdrawing effects of both the chlorine atom and the ester group create an asymmetric charge distribution that affects intermolecular electrostatic interactions. Understanding these interactions is crucial for predicting solid-state properties and optimizing synthesis and purification procedures.
Properties
IUPAC Name |
methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-4-11-5-12(6)8(7)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXRTDJUZZEEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=NC=C2C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ritter-Type Cyclization
A Ritter-type reaction involving Bi(OTf)₃ and p-TsOH·H₂O enables the formation of the imidazo[1,5-a]pyridine scaffold. In a representative procedure, 2-chloropyridine-3-carboxylic acid reacts with acetonitrile under heated conditions (150°C, 12–24 hours) to yield the intermediate, which is subsequently esterified. This method achieves moderate yields (60–75%) and is notable for its compatibility with diverse substituents.
Phosphorus Oxychloride-Mediated Cyclization
Cyclodehydration using phosphorus oxychloride (POCl₃) is a classical method. For example, 2-amino-5-chloropyridine-3-carboxylic acid undergoes cyclization with formamide in the presence of POCl₃, forming the imidazo ring. The reaction is typically conducted at reflux (80–100°C) for 6–8 hours, yielding the carboxylic acid derivative, which is further esterified (see Section 3).
Chlorination Techniques
Chlorination is often integrated into the cyclization step or performed post-cyclization:
Direct Chlorination During Cyclization
Using 2-amino-5-chloropyridine as a starting material ensures the chlorine atom is introduced at the 5-position during ring formation. This method avoids additional steps but requires precise control of stoichiometry to prevent over-chlorination.
Post-Cyclization Chlorination
Electrophilic chlorination agents like N-chlorosuccinimide (NCS) or Cl₂ gas can modify pre-formed imidazo[1,5-a]pyridines. For instance, treating the non-chlorinated intermediate with NCS in DMF at 0–25°C introduces the chlorine atom selectively. Yields range from 65% to 85%, depending on the solvent and temperature.
Esterification Protocols
The methyl ester group at the 6-position is introduced via two primary routes:
Fischer Esterification
The carboxylic acid intermediate is refluxed with methanol in the presence of H₂SO₄ (catalytic) for 12–24 hours. This method yields the ester in 70–90% purity but requires careful pH adjustment during workup.
Palladium-Catalyzed Carbonylation
A modern approach employs Pd(OAc)₂ and Cu(OAc)₂ under CO atmosphere to directly introduce the ester group. In a representative procedure, 2-chloroimidazo[1,5-a]pyridine reacts with methanol and CO at 120°C, yielding the methyl ester in 82% yield. This method is advantageous for scalability and reduced byproduct formation.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include solvent selection, temperature, and catalyst loading:
For example, using ethanol as a solvent instead of DMF in Ritter-type reactions improves yield by 15% due to better solubility of intermediates.
Industrial-Scale Synthesis
Large-scale production prioritizes cost-effectiveness and safety:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times from 24 hours to 2–4 hours and enhances yield consistency. For instance, the carbonylation step achieves 90% conversion in flow mode versus 82% in batch.
Solvent Recycling
Ethanol and DMF are recovered via distillation, reducing waste and production costs by 30%.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 5 undergoes substitution reactions with nucleophiles under catalytic or thermal conditions. This reactivity is enhanced by the electron-withdrawing effect of the adjacent ester group .
Ester Group Transformations
The methyl ester at position 6 participates in hydrolysis and aminolysis reactions, enabling further functionalization.
Hydrolysis to Carboxylic Acid
| Conditions | Product | Yield | Catalyst/Solvent |
|---|---|---|---|
| 2M NaOH, H₂O/THF (1:1), reflux | 5-Chloroimidazo[1,5-a]pyridine-6-carboxylic acid | 89% | None required; neutralization with HCl |
Aminolysis to Amides
| Amine | Conditions | Yield | Application |
|---|---|---|---|
| Benzylamine | DCC, DMAP, CH₂Cl₂, 0°C to RT | 75% | Intermediate for antimicrobial agents |
| Morpholine | Microwave, 150°C, 20min | 82% | SAR studies for tuberculosis inhibitors |
Cross-Coupling Reactions
The imidazo[1,5-a]pyridine core participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl functionalization.
Suzuki-Miyaura Coupling
Biological Activity and Derivatives
While not a direct chemical reaction, the compound’s derivatives exhibit structure-activity relationships (SAR) critical for drug discovery:
-
Antimycobacterial activity : Analogues with C5 substituents (e.g., trifluoromethyl) show MIC values as low as 0.003 μM against Mycobacterium tuberculosis .
-
Cytotoxicity : Ester-to-amide conversion reduces cytotoxicity (IC₅₀ >128 μM in VERO cells) .
Stability and Reactivity Notes
Scientific Research Applications
Medicinal Chemistry
Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate serves as a scaffold for the development of new drugs targeting various diseases:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against multidrug-resistant strains of pathogens such as Mycobacterium tuberculosis. Minimum inhibitory concentrations (MIC) for related compounds range from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer therapeutic. For instance, certain analogs have shown reduced viability in specific cancer cell lines and may inhibit tumor growth through various mechanisms .
Biological Studies
The compound is utilized in biological studies focusing on enzyme inhibition and receptor binding:
- Enzyme Inhibition : this compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating metabolic pathways essential for various physiological functions.
- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways critical for cellular processes. This property is particularly relevant in the context of drug development for conditions like cancer and infectious diseases .
Industrial Applications
In addition to its medicinal uses, this compound also finds application in industrial settings:
- Synthesis of Agrochemicals : The compound serves as an intermediate in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that are crucial for modern agriculture.
- Material Science : Its chemical properties allow it to be used in the production of various materials, enhancing the performance and durability of products across different industries.
Mechanism of Action
The mechanism of action of Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target .
Comparison with Similar Compounds
- Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
- Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Comparison: Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and the position of the chlorine and carboxylate groups. This structural uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : Approximately 210.62 g/mol
- Structural Features : The compound features a chlorine atom at the 5-position of the imidazo ring and a carboxylate group at the 6-position, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It has been shown to:
- Inhibit Enzyme Activity : The compound can bind to active sites or allosteric sites of enzymes, thereby blocking substrate access and inhibiting enzymatic reactions.
- Modulate Receptor Activity : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways critical for cellular function.
Biological Activities
Preliminary studies indicate that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Research has shown that this compound displays activity against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The compound is being explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Neuroprotective Effects : Studies involving novel derivatives have indicated potential neuroprotective properties, particularly in mitigating neuroinflammation and oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple microbial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces inflammation in neuronal cells |
Case Study: Anticancer Activity
A study investigating the anticancer effects of this compound demonstrated significant inhibition of cell growth in leukemia models. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers, suggesting its potential as a therapeutic agent in oncology .
Case Study: Neuroprotective Properties
Research on triazole-pyrimidine hybrids containing this compound revealed promising results in reducing nitric oxide production and tumor necrosis factor-α levels in human microglial cells. These findings indicate its potential application in treating neurodegenerative diseases by targeting inflammatory pathways.
Applications in Drug Development
Due to its diverse biological activities, this compound is being evaluated for:
- Lead Compound Development : It serves as a scaffold for synthesizing new drugs targeting infectious diseases and cancer.
- Environmental Remediation : Studies on biodegradation suggest that certain microbial cultures can effectively degrade this compound, highlighting its potential for environmental applications .
Q & A
Q. What are the common synthetic routes for Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate?
- Methodological Answer : The synthesis typically involves cyclization reactions or coupling of halogenated intermediates. For example:
- Step 1 : Start with a halogenated pyridine derivative (e.g., 5-bromo-6-chloroimidazo[1,5-a]pyridine).
- Step 2 : Perform nucleophilic substitution or palladium-catalyzed cross-coupling to introduce functional groups.
- Step 3 : Esterification with methyl groups via reaction with methanol under acidic or basic conditions.
Characterization via NMR (¹H/¹³C) , IR spectroscopy , and mass spectrometry is critical to confirm structural integrity .
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Halogenation (Cl/Br) | 60-75 | |
| 2 | Suzuki coupling | 70-85 | |
| 3 | Methyl esterification | >90 |
Q. How is this compound characterized structurally?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 3.9–4.1 ppm (ester methyl group) and δ 7.5–8.5 ppm (aromatic protons) confirm substitution patterns .
- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch of ester) .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (e.g., m/z 240.6 for C₉H₆ClN₂O₂) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS refines bond lengths, angles, and torsional conformations. For example:
- Cl-substitution : Verify positional isomerism (e.g., 5-Cl vs. 6-Cl) via electron density maps .
- Tautomerism : Distinguish between keto-enol forms using hydrogen-bonding networks .
- Example : In analogs like Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, SC-XRD confirmed bromine placement and planarity of the fused ring system .
Q. What strategies address contradictory biological activity data in pharmacological studies?
- Methodological Answer :
- Dose-Response Assays : Test activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .
- Comparative SAR : Synthesize analogs (e.g., replacing Cl with Br or modifying ester groups) to isolate structural determinants of activity .
- Target Validation : Use knockout models or competitive binding assays to confirm specificity (e.g., binding to G-protein-coupled receptors vs. ion channels) .
Q. How does the compound’s stability under varying pH/temperature conditions affect experimental design?
- Methodological Answer :
- Stability Testing : Monitor degradation via HPLC at pH 2–12 and 25–60°C.
- Result : Ester hydrolysis dominates under alkaline conditions (pH >10), generating carboxylic acid derivatives .
- Storage Recommendations : Store at -20°C in anhydrous DMSO to prevent hydrolysis .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported LogP values for this compound?
- Methodological Answer :
- Experimental vs. Computational LogP :
- Experimental : Measure via shake-flask method (reported LogP ~1.12) .
- Computational : Use software like MarvinSketch; discrepancies arise from differing fragment contribution models.
- Mitigation : Cross-validate with reversed-phase HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
